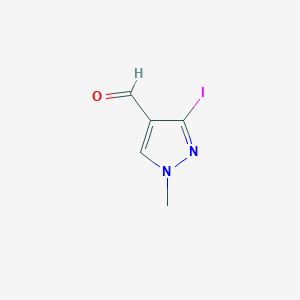

3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde

Beschreibung

3-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde is a halogenated pyrazole derivative featuring a methyl group at position 1, an iodine atom at position 3, and a carbaldehyde functional group at position 4. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The iodine substituent enhances its molecular weight (MW: 266.01 g/mol) and influences its electronic properties, making it distinct from non-halogenated or lighter halogen-substituted analogs.

Eigenschaften

IUPAC Name |

3-iodo-1-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O/c1-8-2-4(3-9)5(6)7-8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGWNCKMTRCVLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1946818-23-0 | |

| Record name | 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Mode of Action

The carbaldehyde group allows for various reactions, including aldol condensation, reductive amination, and nucleophilic addition reactions with grignard reagents or amines. The presence of the iodine atom might influence the reactivity of the carbaldehyde, requiring further investigation.

Biochemical Pathways

Biochemische Analyse

Biochemical Properties

3-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde plays a crucial role in various biochemical reactions. It is a versatile building block for the synthesis of various heterocyclic compounds, such as pyrazoles, quinolines, and isoquinolines. This compound interacts with several enzymes and proteins, facilitating the synthesis of drug intermediates and active pharmaceutical ingredients (APIs). The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the inhibition or activation of enzymatic activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the antioxidant and anti-inflammatory activities in certain cell types, highlighting its potential therapeutic applications. Additionally, its impact on cellular metabolism includes alterations in metabolic flux and metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions often involve the formation of covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions but may degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to exhibit therapeutic effects, such as antioxidant and anti-inflammatory activities. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have also been observed, indicating a dosage-dependent response in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound is often used as a reagent in the synthesis of drug intermediates and APIs, highlighting its role in pharmaceutical metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments. The distribution of this compound is critical for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic applications.

Biologische Aktivität

3-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its molecular structure, characterized by the presence of an iodine atom, a methyl group, and a carbaldehyde functional group, allows it to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 168.15 g/mol. The compound's structure facilitates various chemical reactions, including nucleophilic substitutions and condensation reactions, making it a versatile building block in synthetic organic chemistry.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Compounds containing the pyrazole scaffold have shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism often involves the induction of apoptosis through increased levels of reactive oxygen species (ROS) and activation of caspase pathways .

- Enzyme Inhibition : The compound has been identified as an inhibitor of phosphodiesterase 4B (PDE4B), which plays a crucial role in regulating intracellular cAMP levels. By inhibiting PDE4B, the compound leads to increased cAMP levels and subsequent activation of protein kinase A (PKA) signaling pathways .

- Antimicrobial and Anti-inflammatory Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial and anti-inflammatory properties, although further research is needed to fully elucidate these effects.

The biological activity of this compound can be attributed to several mechanisms:

-

Inhibition of PDE4B :

- Increased cAMP levels result in enhanced PKA signaling, which can lead to various downstream effects, including apoptosis in cancer cells.

-

Induction of ROS :

- The compound promotes oxidative stress within cells, triggering apoptotic pathways that are particularly effective in cancer therapy.

- Interaction with Cellular Targets :

Case Studies

Several studies have highlighted the biological activity of this compound:

Dosage Effects

The biological effects of this compound vary significantly with dosage:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyrazole-4-Carbaldehyde Derivatives

2.1. Structural and Functional Variations

The table below highlights key structural differences, synthesis methods, and biological activities of 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde and related compounds:

2.2. Key Differences and Implications

Halogenation Effects: The iodine atom in the target compound increases steric bulk and polarizability compared to chloro or bromo analogs (e.g., 5-(4-chlorophenoxy)-3-methyl-1-phenyl derivative, MW 324.75 g/mol ). Bromo-iodo derivatives (e.g., 3-bromo-4-iodo-1-methyl compound, MW 314.91 g/mol ) exhibit dual halogen effects, enabling sequential functionalization.

Biological Activity: While direct biological data for the target compound are unavailable, analogs with aryloxy or propargyloxy groups (e.g., 1-phenyl-3-(propargyloxy-phenyl) derivative ) demonstrate antimicrobial and antioxidant activities. The 5-(4-chlorophenoxy) analog is explicitly noted as an antimicrobial intermediate, suggesting that halogenation at position 5 may enhance bioactivity.

Synthetic Utility :

- The carbaldehyde group at position 4 is a common reactive site for forming hydrazones, Schiff bases, or fused heterocycles (e.g., pyrazolo[3,4-c]pyrazoles via azide-hydrazine reactions ).

- Methyl and phenyl groups at position 1 influence solubility and crystallinity, as seen in the 3,5-dimethyl-1-phenyl derivative, which was structurally characterized via X-ray crystallography .

2.3. Physical and Chemical Properties

- Molecular Weight: The iodine substituent increases the molecular weight of the target compound (266.01 g/mol) compared to non-halogenated analogs like 3-methyl-1H-pyrazole-4-carboxaldehyde (MW 110.11 g/mol ).

- Reactivity : Iodine’s leaving-group ability makes the target compound suitable for Ullmann or nucleophilic aromatic substitution reactions, unlike methyl- or phenyl-substituted derivatives.

Q & A

Q. What are the standard synthetic routes for preparing 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde?

The synthesis of pyrazole-4-carbaldehydes typically involves halogenation of pre-functionalized pyrazole intermediates. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is synthesized via nucleophilic substitution of a chlorine atom using phenol under basic conditions (K₂CO₃) . For iodinated analogues like the target compound, a plausible route involves:

Vilsmeier-Haack Reaction : Formylation of 3-iodo-1-methyl-1H-pyrazole using POCl₃ and DMF .

Halogen Exchange : Substitution of a chlorine or bromine atom in 5-halo-pyrazole-4-carbaldehydes using NaI or KI in the presence of a Cu catalyst .

Key Analytical Validation: Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

Q. How is the aldehyde group in pyrazole-4-carbaldehydes stabilized during synthesis?

Aldehyde groups in pyrazoles are prone to oxidation or side reactions. Stabilization methods include:

- Protection as Acetals : Use ethylene glycol or 1,2-ethanedithiol under acidic conditions.

- Low-Temperature Handling : Maintain reactions below 0°C to minimize aldol condensation .

Post-synthesis, characterization via -NMR (δ ~9.8–10.2 ppm for aldehyde protons) and FT-IR (C=O stretch at ~1680–1720 cm) is critical .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its utility in medicinal chemistry?

- Derivatization Strategies :

- Oxime Formation : React the aldehyde with hydroxylamine to form oximes, improving stability and enabling coordination chemistry (e.g., metal complexes for anticancer studies) .

- Schiff Base Synthesis : Condense with amines to generate imine-linked hybrids for antimicrobial or antiviral screening .

- Structure-Activity Relationship (SAR) : The iodine atom enhances lipophilicity and may improve binding to hydrophobic enzyme pockets (e.g., kinases or CYP450 isoforms) .

Q. What challenges arise in crystallizing iodinated pyrazole-4-carbaldehydes, and how are they resolved?

- Crystallization Issues : Heavy atoms (iodine) can disrupt crystal packing due to steric bulk.

- Mitigation Strategies :

- Use mixed-solvent systems (e.g., CHCl₃/hexane) for slow evaporation.

- Introduce hydrogen-bond donors (e.g., –OH or –NH₂ groups in derivatives) to stabilize lattice structures .

Example: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde crystallizes in the monoclinic P2₁/c space group, with intermolecular C–H···O interactions .

Q. How do electronic effects of the iodine substituent influence reactivity in cross-coupling reactions?

The iodine atom acts as a directing group and participates in:

- Sonogashira Coupling : React with terminal alkynes to form aryl-alkyne derivatives for optoelectronic materials.

- Buchwald-Hartwig Amination : Replace iodine with amines using Pd catalysts.

Note: Steric hindrance from the methyl group at N1 may slow reaction kinetics, requiring elevated temperatures (80–100°C) .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for pyrazole-4-carbaldehyde syntheses: How to troubleshoot?

- Common Issues :

- Byproduct Formation : Aldol condensation or over-oxidation of the aldehyde.

- Incomplete Halogenation : Use excess NaI (1.5–2.0 eq.) and confirm substrate purity via -NMR.

- Case Study : Girisha et al. (2010) achieved 72% yield for 5-phenoxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde via nucleophilic substitution, but reproducibility issues arise due to variable phenol reactivity .

Methodological Best Practices

Q. How to optimize reaction conditions for introducing iodine into pyrazole cores?

- Iodination Protocols :

- Electrophilic Iodination : Use I₂/HIO₃ in AcOH at 60°C for regioselective C-3 substitution .

- Sandmeyer Reaction : Convert amino-pyrazoles to iodo derivatives via diazotization (NaNO₂/HCl) followed by KI .

- Validation : Confirm regiochemistry via NOESY (nuclear Overhauser effect) if X-ray data are unavailable .

Q. What analytical techniques are critical for characterizing iodinated pyrazole derivatives?

- Primary Methods :

Research Applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.